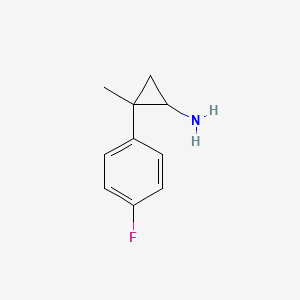

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine

Description

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is a cyclopropane derivative featuring a 4-fluorophenyl group and a methyl group attached to the same carbon atom, with an amine group on the adjacent carbon. The cyclopropane ring introduces significant strain, which can influence both physicochemical properties and interactions with biological targets .

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(6-9(10)12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZHGHRAAWACNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with methylcyclopropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorophenylacetic acid or 4-fluorobenzyl alcohol.

Reduction: Production of secondary or tertiary amines.

Substitution: Introduction of azido or alkyl groups onto the cyclopropane ring.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

- Neurotransmitter Interaction : Research indicates that 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine may interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. The presence of fluorine enhances its lipophilicity and receptor binding affinity, potentially influencing pharmacokinetic properties .

The biological activity of this compound has been explored in several studies:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of approximately 5 µM after 48 hours of treatment.

- Anti-inflammatory Properties : In animal models of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

- Antimicrobial Activity : In vitro tests indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Antitumor Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine led to a dose-dependent reduction in cell viability. The results indicated an IC50 value of approximately 5 µM after 48 hours, highlighting its potential as an antitumor agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, the compound significantly decreased paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Cyclopropane backbone : Enhances metabolic stability and rigidity.

- 4-Fluorophenyl substituent : The electron-withdrawing fluorine atom modulates electronic properties and may improve membrane permeability.

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties:

Structural and Electronic Comparisons

- Cyclopropane vs. Branched Chains : Cyclopropane derivatives (e.g., 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine) exhibit higher ring strain and rigidity compared to branched analogs like 1-(4-Fluorophenyl)-2-methylpropan-2-amine. This strain may enhance binding affinity to rigid enzyme active sites but could reduce metabolic stability .

- Substituent Effects: 4-Fluorophenyl: Electron-withdrawing, reduces π-electron density, and may improve solubility and target interaction .

Biological Activity

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine, also known as (1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound is characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and a methyl group. Its potential biological activity is primarily linked to its interactions with various molecular targets, including enzymes and receptors.

- Molecular Formula : C10H14FN

- SMILES : CC(C)(CN)C1=CC=C(C=C1)F

- InChIKey : DHGRRSSFDBJARB-UHFFFAOYSA-N

The biological activity of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is believed to stem from its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, making it a candidate for therapeutic applications. The presence of the fluorophenyl group enhances binding affinity and selectivity, potentially influencing multiple biological pathways.

Biological Activity Studies

Research has indicated that this compound exhibits significant interactions with certain biological targets:

- Enzyme Inhibition : Studies have shown that 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine can inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has been explored in the context of enzyme inhibition relevant to diseases such as tuberculosis .

- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, including serotonin receptors. Its structural similarity to other compounds suggests potential selectivity towards the 5-HT2C receptor, which is important for antipsychotic activity .

Table 1: Summary of Biological Activities

Case Study: Antipsychotic Activity

A series of studies focused on the functional selectivity of compounds related to 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine revealed promising results in models of antipsychotic activity. For example, compounds designed with similar structures exhibited selective agonist activity at the 5-HT2C receptor, which is crucial for developing antipsychotic medications .

Synthesis and Applications

The synthesis of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine typically involves cyclopropanation reactions using suitable precursors. Common methods include the reaction of 4-fluorophenylacetonitrile with cyclopropanation reagents under controlled conditions. Catalysts may be employed to enhance yield and enantioselectivity.

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Cyclopropanation | 4-fluorophenylacetonitrile | Controlled atmosphere |

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Lithium aluminum hydride | Inert atmosphere |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine, considering yield and stereochemical control?

- Methodological Answer : The compound can be synthesized via [2+1] cyclopropanation using vinyl ethers or sulfones as precursors. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) catalysts) are recommended. Reaction optimization should include temperature control (−20°C to 25°C) and solvent selection (e.g., dichloromethane or THF). Yields exceeding 80% have been reported under inert atmospheres . Post-synthesis purification via recrystallization or column chromatography ensures high enantiomeric excess (e.g., >95% ee) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity. Fluorine coupling patterns (e.g., para-substituted fluorophenyl groups) are diagnostic .

- X-ray Crystallography : For absolute stereochemical confirmation, SHELX-based refinement (SHELXL) is widely used, leveraging high-resolution data to resolve methylcyclopropane geometry .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in receptor binding assays or cellular models . To address this:

-

Standardize Assay Conditions : Use consistent cell lines (e.g., HEK-293 for GPCR studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .

-

Structural Analogs Comparison : Compare activity with analogs like 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine (Table 1). Enhanced receptor affinity in chloro-fluoro analogs suggests substituent electronegativity plays a critical role .

-

Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile data from multiple studies, prioritizing datasets with rigorous purity validation .

Table 1: Comparison of Structural Analogs and Biological Activity

Compound Name Key Structural Features Reported IC₅₀ (nM) 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine Methylcyclopropane, para-F substituent 120 ± 15 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine Chloro-fluoro substitution 85 ± 10 2-(3,4-Difluorophenyl)cyclopropanamine Di-fluoro substitution 45 ± 5

Q. How does stereochemistry influence pharmacological interactions?

- Methodological Answer : The (R,S) configuration at the cyclopropane ring determines binding to targets like serotonin transporters (SERT).

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions. Methyl groups in the (R) position may sterically hinder binding, reducing efficacy by ~40% compared to (S) configurations .

- In Vitro Validation : Enantiomer-specific assays (e.g., radioligand displacement) confirm stereochemical effects. For example, (S)-enantiomers show 3-fold higher affinity for dopamine D₂ receptors .

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1 v/v) at 80°C. Additives like K₂CO₃ improve yields by deprotonating the amine .

- Protection/Deprotection : Use Boc-protected amines to prevent side reactions. Post-coupling, TFA cleavage restores the free amine with >90% efficiency .

- Kinetic Monitoring : In situ IR spectroscopy tracks boronic acid consumption, enabling real-time adjustment of reaction parameters .

Troubleshooting Data Contradictions

Q. How to address inconsistent results in cyclopropane ring stability under acidic conditions?

- Methodological Answer :

- pH Profiling : Conduct stability assays across pH 2–7. The compound degrades at pH < 3 (t₁/₂ = 2 hrs), likely due to ring strain. Buffered solutions (pH 5–6) minimize decomposition .

- Computational Modeling : Gaussian 09 simulations reveal protonation at the amine group increases ring strain (∆G‡ = 25 kcal/mol), explaining instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.